3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with three methyl groups attached at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 3,3,5-trimethylisoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often includes crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to produce more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl groups at positions 3 and 5, resulting in different chemical and biological properties.
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with only two methyl groups, leading to variations in reactivity and applications.
5-Methyl-1,2,3,4-tetrahydroisoquinoline:
Uniqueness: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
3,3,5-trimethyl-2,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17N/c1-9-5-4-6-10-8-13-12(2,3)7-11(9)10/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
HGVVIBKWWWCIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(NCC2=CC=C1)(C)C |
Origin of Product |
United States |
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